2-Amino-6-bromo-4-(methylsulfonyl)phenol
Overview
Description
2-Amino-6-bromo-4-(methylsulfonyl)phenol is an aromatic compound with a bromine atom, an amino group, and a methylsulfonyl group attached to a phenol ring
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-bromo-4-(methylsulfonyl)phenol may also interact with various biological targets.
Mode of Action
It’s worth noting that amines, like the one present in this compound, are chemical bases that can neutralize acids to form salts plus water . This acid-base reaction is exothermic and could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Amino-6-bromo-4-(methylsulfonyl)phenol plays a significant role in biochemical reactions due to its reactive functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the bromine atom can engage in halogen bonding and electrophilic substitution reactions. The methylsulfonyl group enhances the compound’s solubility and stability. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic efficiency and substrate specificity .
Cellular Effects
This compound exhibits diverse effects on different types of cells and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may influence the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These cellular effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins, altering their conformation and activity. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions are essential for understanding how this compound exerts its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound may undergo chemical transformations, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular functions, such as alterations in cell proliferation, differentiation, and viability. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular functions or providing therapeutic benefits. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and systemic toxicity. Identifying the threshold doses and understanding the dose-response relationship is essential for determining the safe and effective use of this compound in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized through oxidation, reduction, conjugation, and other biochemical reactions. The metabolites formed during these processes can have different biological activities and effects on cellular functions. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffused into cells. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is essential for predicting its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, influencing the functions of these organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-(methylsulfonyl)phenol typically involves the bromination of 2-Amino-4-(methylsulfonyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. The process may involve the use of bromine or other brominating agents in the presence of a catalyst or under specific temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-(methylsulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-Amino-4-(methylsulfonyl)phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2-Amino-4-(methylsulfonyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-4-(methylsulfonyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Similar structure but lacks the methylsulfonyl group.
2-Amino-4-(methylsulfonyl)phenol: Similar structure but lacks the bromine atom.
4-Bromo-2-aminophenol: Similar structure but with different substitution patterns.
Uniqueness
2-Amino-6-bromo-4-(methylsulfonyl)phenol is unique due to the presence of both the bromine atom and the methylsulfonyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-6-bromo-4-methylsulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQNATBOPYYDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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